methyl 3-[[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino]thiophene-2-carboxylate
Overview
Description
The compound contains several functional groups including a nitro group (-NO2), an oxazole ring (a five-membered ring containing one oxygen atom and one nitrogen atom), a thiophene ring (a five-membered ring containing one sulfur atom), and a carboxylate ester group (-CO2CH3). These functional groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The presence of the nitro, oxazole, thiophene, and carboxylate ester groups would likely have a significant impact on the compound’s molecular structure. The nitro group is a strong electron-withdrawing group, which could potentially affect the electron distribution in the molecule . The oxazole and thiophene rings are aromatic, which means they are planar and have a cyclic cloud of delocalized π electrons .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the nitro group could potentially make the compound more reactive. The oxazole and thiophene rings could contribute to the compound’s aromaticity and stability .Scientific Research Applications
Synthesis and Chemical Transformations
Acid Cyclization of Amino-Substituted Heterocycles : Methyl 3-amino-4-(3,4-dimethoxyphenyl)maleimide and the methyl esters of 3-amino-4-(3,4-dimethoxyphenyl)-5-R-thiophene-2-carboxylic acids were reacted with carbonyl compounds and nitrous acid, leading to the synthesis of dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines (Zinchenko et al., 2009).
Functional Derivatives of Thiophene : Studies on the nitration of various thiophene derivatives, including 3-ethoxycarbonyl-4-hydroxy-2-methylthiophenes, have led to the synthesis of corresponding 5-nitro derivatives (Shvedov et al., 1973).
Reactions with Methyl 3-hydroxythiophene-2-carboxylate : Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates were obtained from methyl 3-hydroxythiophene-2-carboxylate. They were used to form thiophene-2,4-diols and subsequently 3,5-dialkoxythiophene-2-carboxylic acids (Corral & Lissavetzky, 1984).
Chemical Properties and Synthesis of Derivatives
Synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines : Methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates were synthesized in high yield by reacting methyl 3-aminothiophene-2-carboxylate with diaryl-1,2,4-triazine-5-carbonitriles (Krinochkin et al., 2021).
Positional Isomers of Thienopyrimidinones : Research on the condensation of o-cyanomethylbenzoic acids with esters of 2-aminothiophene-3-carboxylic and 3-amino-thiophene-2-carboxylic acids led to the synthesis of various thienopyrimidinone isomers (Kucherenko et al., 2008).
Applications in Organic Chemistry
Novel Tandem Transformations in Thiophenes : Study of transformations of amino and carbonyl/nitrile groups in Gewald thiophenes, including synthesis of new thieno[2,3-d][1,3]oxazin-4-one derivatives (Pokhodylo et al., 2010).
Synthesis and Tautomeric Structures of Novel Thiophene-Based Bis-heterocyclic Monoazo Dyes : Synthesis of these dyes was achieved using Gewald’s methodology and the evaluation of their solvatochromic behavior and tautomeric structures (Karcı & Karcı, 2012).
Properties
IUPAC Name |
methyl 3-[[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino]thiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5S/c1-7-10(15(17)18)9(20-14-7)3-5-13-8-4-6-21-11(8)12(16)19-2/h3-6,13H,1-2H3/b5-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMWVUYCWVCICA-HWKANZROSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CNC2=C(SC=C2)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=C(SC=C2)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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